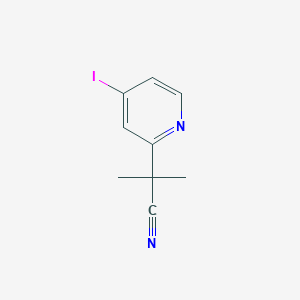
2-(4-碘吡啶-2-基)-2-甲基丙腈
描述
The compound “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” likely belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” are not available, similar compounds such as “4-(4-iodopyridin-2-yl)morpholine” have been synthesized . The synthesis of these types of compounds often involves reactions with amines in protic solvents .Molecular Structure Analysis
The molecular structure of “2-(4-Iodopyridin-2-yl)-2-methylpropanenitrile” would likely include a pyridine ring with an iodine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position .科学研究应用
吡啶-2-基脲中的取代基效应
与 2-(4-碘吡啶-2-基)-2-甲基丙腈 的结构密切相关的吡啶-2-基脲在构象异构体和结合相互作用方面表现出差异,正如 Chien 等人(2004 年)所证明的。这些化合物表现出不同的平衡常数和结合亲和力,表明它们在分子络合和结构研究中的潜在效用 (Chia-Hui Chien 等,2004)。
太阳能电池应用中的光伏特性
Ryu 等人(2009 年)探索了在染料敏化太阳能电池 (DSSC) 中使用与 2-(4-碘吡啶-2-基)-2-甲基丙腈 在结构上相似的化合物的可能性。特定取代基的引入提高了光收集效率,展示了此类化合物在可再生能源技术中的潜力 (T. Ryu 等,2009)。
杂环化学中的合成和应用
Abbiati 等人(2002 年)展示了使用吡啶-2-基衍生物合成各种杂环化合物的可能性。这项研究突出了诸如 2-(4-碘吡啶-2-基)-2-甲基丙腈 等化合物的多功能性,它们可用于合成复杂的分子结构,并可能在制药和有机化学中发挥作用 (G. Abbiati 等,2002)。
磷光材料的开发
Park 等人(2013 年)研究了吡啶基化合物在制造磷光材料中的应用,特别是用于有机发光二极管 (OLED)。他们的工作展示了吡啶环中的修饰如何显著改变这些材料的发射特性 (H. Park 等,2013)。
在配位化学中的作用
Nishi 等人(2010 年)对涉及吡啶衍生物的铁 (II) 配合物的研究提供了对诸如 2-(4-碘吡啶-2-基)-2-甲基丙腈 等化合物在配位化学中的作用的见解。这些化合物可以与金属离子形成复杂的结构,这在材料科学和催化中具有重要意义 (Koshiro Nishi 等,2010)。
作用机制
Target of Action
Compounds with similar structures, such as (2-iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, have been associated with the gamma-aminobutyric acid receptor (gar) . GAR plays a crucial role in maintaining the balance of excitation and inhibition in the central nervous system .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Given its potential interaction with the gamma-aminobutyric acid receptor, it may influence the gabaergic signaling pathway .
Result of Action
Based on its potential interaction with the gamma-aminobutyric acid receptor, it may modulate neuronal excitability and contribute to the regulation of muscle tone .
属性
IUPAC Name |
2-(4-iodopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBUMBXFZFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
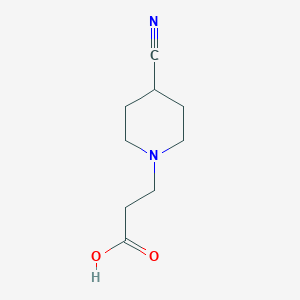
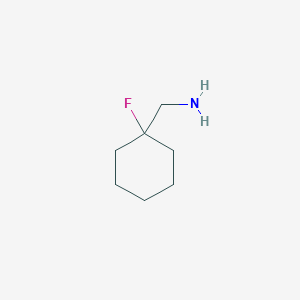
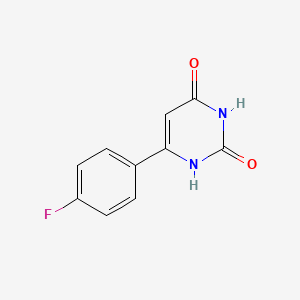
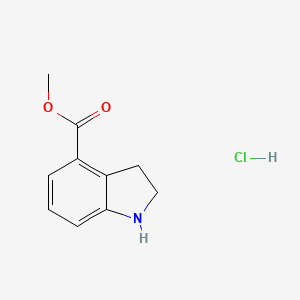
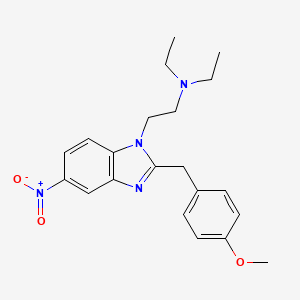
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
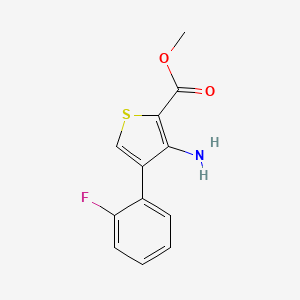
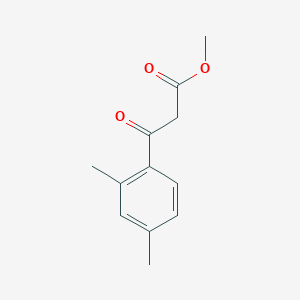
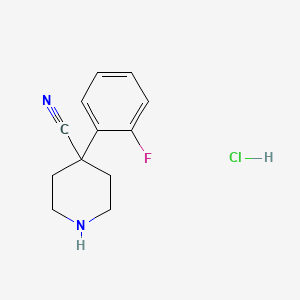
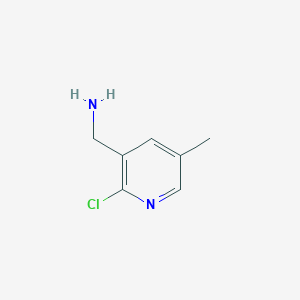
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1467772.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)